molecular formula C19H26ClN7O2 B10997232 4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide

4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B10997232
M. Wt: 419.9 g/mol
InChI Key: MLCMDEJGLXZHCS-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a triazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate alkyne.

    Attachment of the piperazine ring: The triazole intermediate is then reacted with a piperazine derivative under suitable conditions.

    Introduction of the chlorophenyl group: This step involves the reaction of the intermediate with a chlorophenyl derivative, often using a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H26ClN7O2

Molecular Weight

419.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H26ClN7O2/c1-13(2)11-16-22-18(25-24-16)23-17(28)12-21-19(29)27-9-7-26(8-10-27)15-5-3-14(20)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,21,29)(H2,22,23,24,25,28)

InChI Key

MLCMDEJGLXZHCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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